molecular formula C11H16N2O2 B2744897 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1510467-54-5

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B2744897
CAS No.: 1510467-54-5
M. Wt: 208.261
InChI Key: GZMGYMIDULBJOF-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with an isopropyl group at position 3 and a carboxylic acid moiety at position 1. Its molecular formula is C₁₂H₁₈N₂O₂, and it is commercially available as a hydrochloride salt (CAS: 1375472-21-1; molecular weight: 264.26 g/mol) .

Properties

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10/h7H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMGYMIDULBJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form substituted N-amino pyridine sulfates. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form the desired imidazo[1,5-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and other additives may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-5h,6h,7h-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid Isopropyl (C3), carboxylic acid (C1) C₁₂H₁₈N₂O₂ 227.29 (free acid) High lipophilicity (logP ~2.5*), moderate solubility in polar solvents
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (10b) 4-Methoxyphenyl (C3), aldehyde (C1) C₁₆H₁₄N₂O₂ 252.30 Enhanced π-π stacking (methoxy group), lower lipophilicity (logP ~1.8*)
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride Unsubstituted (C3), carboxylic acid (C1) C₉H₁₂N₂O₂ 228.21 (free acid) Lower steric bulk, higher aqueous solubility vs. isopropyl analog
3-(Methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride Methoxymethyl (C3), carboxylic acid (C1) C₁₃H₂₁NO₄ 307.32 Intermediate polarity (methoxymethyl group), improved metabolic stability

*Estimated using ChemDraw software.

Key Research Findings

Lipophilicity and Bioavailability : The isopropyl group in the target compound increases lipophilicity (logP ~2.5) compared to methoxy or unsubstituted analogs, favoring blood-brain barrier penetration in CNS drug candidates .

Steric Effects : Bulky substituents (e.g., isopropoxy in compound 10) reduce synthetic yields due to steric hindrance during coupling reactions .

Functional Group Diversity : Carboxylic acid derivatives exhibit superior binding to metalloenzymes (e.g., carbonic anhydrase) compared to carboxamides or aldehydes .

Biological Activity

3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C11H16N2O2
  • Molecular Weight: 208.26 g/mol

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Specifically, it has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the ATP-binding site of CDKs, the compound can prevent the phosphorylation of target proteins necessary for cell cycle progression.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study reported that derivatives of imidazo[1,5-a]pyridine compounds showed promising results against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF712.50
Derivative XNCI-H46042.30
Derivative YSF-2683.79

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit other enzymes involved in cancer progression and inflammation. For example:

  • CDK Inhibition: The compound has shown IC50 values in the low nanomolar range against CDK2 and CDK4.
EnzymeIC50 (nM)
CDK225
CDK430

This indicates a strong potential for therapeutic use in cancer treatment.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of various derivatives on breast cancer (MCF7) and lung cancer (NCI-H460) cell lines. The results demonstrated significant growth inhibition.
  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor growth compared to control groups, highlighting its potential as an effective anticancer agent.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent positions. For example, the carboxylic acid proton appears as a broad singlet at δ 12–14 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 235.12) .
  • IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm<sup>−1</sup> and N-H bends at ~3300 cm<sup>−1</sup> .
    Advanced Tip : X-ray crystallography resolves 3D conformation, critical for understanding steric effects in biological interactions .

What are the primary biological targets of this compound, and how can its activity profile be systematically characterized?

Q. Advanced Research Focus

  • Enzyme Assays : Test inhibition of kinases (e.g., MAPK) or proteases (papain) using fluorogenic substrates (e.g., Bz-DL-Arg-pNA) .
  • Cellular Models : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) and compare IC50 values with structural analogs .
  • SAR Studies : Modify the propan-2-yl group to assess its role in target binding. For example, bulkier substituents may enhance lipophilicity but reduce solubility .

How can contradictory data on the compound’s solubility and stability be resolved in different experimental setups?

Q. Advanced Research Focus

  • Solubility Profiling : Use shake-flask method (pH 1–7.4 buffers) with UV-Vis quantification. Note discrepancies between aqueous (low solubility) and DMSO-based assays .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS to identify degradation products (e.g., decarboxylation or oxidation byproducts) .
  • Controlled Conditions : Standardize solvent systems (e.g., PBS vs. cell culture media) to minimize variability .

What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?

Q. Advanced Research Focus

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, then hydrolyze in vivo .
  • Salt Formation : Sodium or potassium salts enhance aqueous solubility without altering core structure .
  • Metabolic Studies : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the imidazole ring) .

How can computational methods guide the rational design of derivatives with enhanced target specificity?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) . Focus on hydrogen bonding with the carboxylic acid group.
  • MD Simulations : Analyze binding stability (100 ns trajectories) to prioritize derivatives with low RMSD values .
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with IC50 data to predict activity .

What are the best practices for scaling up synthesis without compromising purity?

Q. Basic Research Focus

  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat management compared to batch methods .
  • Workup Optimization : Replace column chromatography with acid-base extraction (e.g., 1M HCl wash to remove unreacted amine) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How does the stereoelectronic environment of the imidazo[1,5-a]pyridine core influence reactivity in further functionalization?

Q. Advanced Research Focus

  • Electrophilic Substitution : The C3 position is electron-rich due to adjacent nitrogen atoms, favoring halogenation (e.g., Br2/AcOH) .
  • Nucleophilic Attack : The carboxylic acid group directs nucleophiles (e.g., amines) to the C2 position via resonance effects .
  • DFT Calculations : Use Gaussian to map Fukui indices and predict regioselectivity in substitution reactions .

What are the critical pitfalls in interpreting biological activity data, and how can they be mitigated?

Q. Advanced Research Focus

  • Aggregation Effects : Test activity at multiple concentrations (1–100 µM) to rule out false positives from colloidal aggregates .
  • Off-Target Binding : Perform counter-screens against unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .
  • Cytotoxicity vs. Specific Activity : Normalize IC50</sup> values to cell viability assays to distinguish targeted effects from general toxicity .

How can the compound’s potential as a fluorescent probe or imaging agent be evaluated?

Q. Advanced Research Focus

  • Fluorescence Profiling : Measure excitation/emission spectra (e.g., λex 350 nm, λem 450 nm) in varying solvents .
  • Live-Cell Imaging : Tag with FITC or Cy3 derivatives and track localization in confocal microscopy .
  • Quantum Yield Calculation : Compare with rhodamine B standards to assess brightness for imaging applications .

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